1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Description
1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Biochemical Relevance
1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that may not have direct matches in the literature but is structurally related to compounds studied for various biochemical purposes. Piperidine and sulfonyl moieties, integral parts of the compound, are found in many pharmacologically active molecules.
Related Compound Studies
- Parkinsonism Studies : A study discussed the development of parkinsonism in humans after the use of a substance primarily consisting of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound structurally related to piperidine derivatives. This research highlighted the neurotoxic potential of certain piperidine derivatives (Langston et al., 1983).
- Anticoagulant Effects : MD 805, a compound incorporating a piperidine structure, was compared with heparin for its effects on platelet activation in hemodialysis circuits, suggesting potential applications in anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).
- Serotonin Receptor Occupancy : Piperazine derivatives have been studied for their occupancy of 5-Hydroxytryptamine1A (5-HT(1A)) receptors, important in the pathophysiology and treatment of anxiety and depression, demonstrating the potential of piperidine structures in psychiatric medication development (Rabiner et al., 2002).
Metabolism and Bioavailability
- Biotransformation Studies : Various studies have explored the metabolism and bioavailability of compounds containing piperidine structures, highlighting their metabolic pathways and the formation of metabolites, relevant to the understanding of drug action and detoxification mechanisms in humans (Liu et al., 2017; Fernández-Lázaro et al., 2020).
Neuropharmacology
- Seizure Regulation Studies : Piperidine derivatives have been studied in the context of seizure regulation, providing insights into the neurotransmission and synaptic mechanisms involved in seizure control, which could be relevant to understanding the neuropharmacological actions of related compounds (Miller & Ferrendelli, 1990).
Molecular Imaging
- PET Imaging Studies : Piperidine structures have been used in developing novel radiopharmaceuticals like [18F]DASA-23 for PET imaging, targeting specific enzymes or biochemical pathways in diseases like glioma, illustrating the utility of such compounds in diagnostic imaging and potentially therapy monitoring (Patel et al., 2019; Beinat et al., 2020).
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-11-7-16(8-12-20)21-18-9-10-19-21/h5-6,9-10,13,16H,1-4,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODROXSGJPDYCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.